1-methyl-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinoxalin-2(1H)-one
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Overview
Description
1-methyl-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinoxalin-2(1H)-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a quinoxaline core, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinoxalin-2(1H)-one typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using 1-chloro-3-(4-phenylpiperazin-1-yl)propan-2-one as a key intermediate.
Final Coupling: The final step involves coupling the quinoxaline core with the piperazine intermediate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinoxaline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-methyl-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinoxalin-2(1H)-one has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and inflammation.
Mechanism of Action
The mechanism of action of 1-methyl-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-dione: Known for its anticonvulsant and antinociceptive activities.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits significant antimicrobial activity.
Uniqueness
1-methyl-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinoxalin-2(1H)-one is unique due to its quinoxaline core combined with a piperazine moiety, which imparts a distinct set of biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H24N4O2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-methyl-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinoxalin-2-one |
InChI |
InChI=1S/C22H24N4O2/c1-24-20-10-6-5-9-18(20)23-19(22(24)28)11-12-21(27)26-15-13-25(14-16-26)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3 |
InChI Key |
ARUYZXXNVNMSGB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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